

Application Notes & Protocols: Fluorimetric Determination of Aluminum Using Mordant Red 19

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mordant red 19*

Cat. No.: *B1208130*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum, a ubiquitous element, is known to be toxic under certain conditions, particularly to patients with chronic renal failure undergoing hemodialysis.^[1] Monitoring trace levels of aluminum in pharmaceutical solutions and other matrices is therefore critical. This document provides a detailed protocol for the sensitive and accurate fluorimetric determination of aluminum using **Mordant Red 19**. This method is based on the formation of a stable and highly fluorescent complex between aluminum and **Mordant Red 19**.^[1] The resulting complex exhibits a distinct fluorescence emission that can be quantified to determine the concentration of aluminum.^[1]

Principle

Mordant Red 19 reacts with aluminum ions in a slightly acidic solution to form a stable chelate complex. This complex exhibits a significant fluorescence intensity, with an excitation maximum at 478 nm and an emission maximum at 555 nm.^{[1][2][3][4]} The intensity of the fluorescence emission is directly proportional to the concentration of aluminum over a defined range, allowing for quantitative analysis.

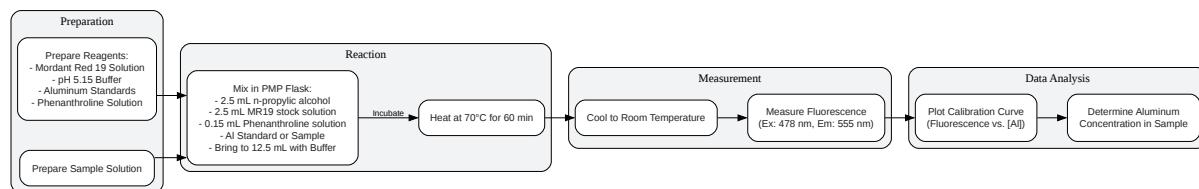
Quantitative Data Summary

The key analytical parameters for the fluorimetric determination of aluminum using **Mordant Red 19** are summarized in the table below for easy reference and comparison.

Parameter	Value	Reference
Excitation Wavelength (λ_{ex})	478 nm	[1][2][3][4]
Emission Wavelength (λ_{em})	555 nm	[1][2][3][4]
Optimal pH	5.15	[1]
Linear Range	2 - 20 ppb (ng/mL)	[1][2][3][4]
Limit of Detection (LOD)	0.4 ppb (ng/mL)	[1][2][3][4]
Reaction Temperature	70 °C	[1]
Reaction Time	60 minutes	[1]

Experimental Protocols

Reagent Preparation


- **Mordant Red 19 (MR19) Stock Solution:**
 - Dissolve an accurately weighed amount of **Mordant Red 19** in n-propyl alcohol.[1]
 - Store the solution for at least 24 hours before use.[1]
 - Note: All solutions, with the exception of the MR19 stock solution, should be prepared in low-release polymethylpentene (PMP) volumetric flasks to minimize aluminum contamination.[1]
- **pH 5.15 Buffer Solution:**
 - Prepare a buffer solution with an ionic strength of 0.1.[1]
 - A suitable buffer can be prepared by mixing a solution of sodium acetate and glacial acetic acid.[1] For example, bring a solution containing the appropriate amount of sodium acetate and 138 mL of glacial acetic acid to a final volume of 1 L with ultrapure water.[1]

- Standard Aluminum Stock Solution (e.g., 100 µg/mL):
 - Use a certified standard aluminum solution for atomic absorption.[1]
 - Dilute the certified standard with ultrapure water to the desired stock concentration.[1]
- Working Standard Aluminum Solution:
 - Dilute the standard aluminum stock solution with the pH 5.15 buffer solution to obtain a suitable concentration for preparing the calibration curve.[1]
- 1,10-Phenanthroline Solution:
 - Dissolve an appropriate amount of 1,10-phenanthroline in ultrapure water and bring to a final volume of 50 mL.[1]

Instrumentation

- A spectrofluorometer capable of measuring fluorescence at the specified excitation and emission wavelengths.
- Water bath or heating block capable of maintaining a temperature of 70 °C.
- Polymethylpentene (PMP) volumetric flasks.[1]
- Calibrated micropipettes.

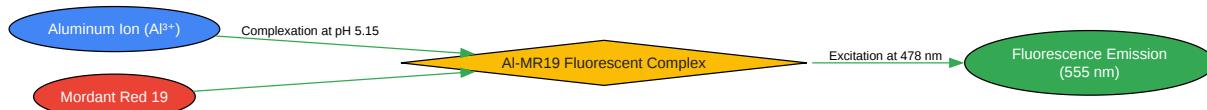
Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the fluorimetric determination of aluminum.

Calibration Curve Procedure

- Into a series of 12.5 mL PMP volumetric flasks, add the following reagents in order:
 - 2.5 mL of n-propyl alcohol.[1]
 - 2.5 mL of the **Mordant Red 19** stock solution.[1]
 - 0.15 mL of the 1,10-phenanthroline solution.[1]
 - 1 to 2 mL of ultrapure water.[1]
- Add varying volumes (e.g., 0 to 100 μ L) of the standard aluminum solution to each flask to create a series of concentrations within the linear range (2-20 ppb).[1]
- Bring the final volume of each flask to 12.5 mL with the pH 5.15 buffer solution.[1]
- Heat the solutions at 70 °C for 60 minutes.[1]
- Cool the solutions to room temperature.


- Measure the fluorescence emission intensity of each solution at 555 nm with an excitation wavelength of 478 nm.[1]
- Plot the fluorescence emission intensity against the corresponding aluminum concentration to generate a calibration curve.[1]

Sample Analysis Procedure

- Prepare the sample solution. Depending on the matrix, sample pretreatment may be necessary to bring the aluminum into a soluble form.
- Follow the same procedure as for the calibration curve (steps 1-6), substituting the ultrapure water and standard aluminum solution with an appropriate volume of the sample solution.[1]
- Measure the fluorescence emission intensity of the sample solution.
- Determine the concentration of aluminum in the sample by comparing its fluorescence intensity to the calibration curve.

Signaling Pathway Analogy

While not a biological signaling pathway, the chemical interactions can be visualized as a sequential process.

[Click to download full resolution via product page](#)

Caption: Formation of the fluorescent Al-**Mordant Red 19** complex.

Troubleshooting and Considerations

- Contamination: Aluminum is a common contaminant. Ensure the use of high-purity reagents and acid-washed labware. The use of PMP flasks is recommended to minimize aluminum

leaching from glass.[\[1\]](#)

- Interference: The presence of high salt concentrations can interfere with the determination. [\[1\]](#) The use of 1,10-phenanthroline helps to mask potential interference from iron ions.
- pH Control: The pH of the reaction mixture is critical for optimal complex formation and fluorescence. Ensure the buffer capacity is sufficient to maintain the pH at 5.15.[\[1\]](#)[\[5\]](#)
- Temperature and Time: The specified heating time and temperature are crucial for the complete formation of the fluorescent complex.[\[1\]](#) Deviations may lead to inaccurate results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. Fluorimetric determination of aluminum traces in hemodialysis solutions using Mordant Red 19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Fluorimetric determination of aluminum traces in hemodialysis solutions using Mordant Red 19. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Fluorimetric Determination of Aluminum Using Mordant Red 19]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1208130#fluorimetric-determination-of-aluminum-using-mordant-red-19>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com